4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Its molecular formula is and it has a molecular weight of approximately 258.34 g/mol. The compound features a piperidinyl ether substituent at the 5-position of the isoquinolinone structure, which contributes to its unique chemical properties and potential biological activities. The compound is characterized by its aromatic ring system and the presence of a carbonyl group, which is typical for isoquinolinones, enhancing its reactivity and interaction with biological targets .
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and drug development .
The biological activity of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one has been explored primarily in the context of its potential as a therapeutic agent. Research indicates that derivatives of isoquinolinones exhibit a range of pharmacological effects, including:
The synthesis of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one typically involves multi-step organic reactions. Common methods include:
These methods allow for the production of high-purity compounds suitable for biological testing .
4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one has potential applications in various fields:
Interaction studies involving 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one focus on its binding affinity and inhibitory effects on specific enzymes or receptors. Notably:
These studies are essential for understanding the therapeutic potential and safety profile of this compound.
Several compounds share structural similarities with 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one | Structure | Contains an amino group instead of an ether; potential differences in biological activity. |
| 6-(Piperidin-4-yloxy)isoquinolin-1(2H)-one | Structure | Substituted at position 6; may have different pharmacological properties compared to the target compound. |
| 4-Methylisoquinoline | Structure | Lacks the piperidine moiety; serves as a basic scaffold for further modifications. |
The uniqueness of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one lies in its specific substitution pattern and functional groups, particularly the piperidinyl ether which enhances solubility and bioavailability compared to other isoquinoline derivatives. This structural feature may also influence its selectivity towards biological targets, making it a valuable candidate for drug development.